

Solid-Phase Extraction Protocol for Atazanavir using Atazanavir-d9 Internal Standard

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Compound of Interest		
Compound Name:	Atazanavir-d9	
Cat. No.:	B032600	Get Quote

Application Note and Protocol

Introduction

Atazanavir (ATV) is an essential protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It functions by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thereby preventing the formation of mature, infectious virions.[2][3] Accurate quantification of atazanavir in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.[4][5]

This application note provides a detailed protocol for the solid-phase extraction (SPE) of atazanavir from human plasma using **atazanavir-d9** as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard is critical for correcting for matrix effects and variabilities in extraction efficiency, ensuring high accuracy and precision.[6] The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][4] This protocol is intended for researchers, scientists, and drug development professionals working on the bioanalysis of atazanavir.

Experimental Protocol

This protocol outlines a robust method for the solid-phase extraction of atazanavir from human plasma samples.



Materials and Reagents:

- · Atazanavir reference standard
- Atazanavir-d9 internal standard (IS)[7]
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Deionized water
- Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-mode Cation Exchange)[5]
- Phosphate buffer (pH 7)[8]

Equipment:

- Analytical balance
- Vortex mixer
- Centrifuge
- SPE manifold
- Nitrogen evaporator
- LC-MS/MS system

Procedure:

• Preparation of Stock and Working Solutions:



- Prepare a stock solution of atazanavir (e.g., 1 mg/mL) in methanol.
- Prepare a stock solution of **atazanavir-d9** (e.g., 1 mg/mL) in methanol.
- From the stock solutions, prepare working solutions of atazanavir for calibration standards and quality control (QC) samples by serial dilution in a suitable solvent (e.g., 50% methanol).
- Prepare a working solution of **atazanavir-d9** internal standard.
- Sample Preparation:
 - Thaw frozen plasma samples at room temperature.
 - Spike a known volume of plasma (e.g., 200 μL) with the atazanavir-d9 internal standard working solution. For calibration standards and QC samples, spike with the appropriate atazanavir working solutions.
 - Vortex the samples for 30 seconds.
 - Dilute the plasma samples 1:1 with phosphate buffer (pH 7).[8]
- Solid-Phase Extraction (SPE):
 - Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
 - Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 2% formic acid in water) to remove interfering substances. Follow with a wash using a stronger organic solvent like methanol to remove lipids.
 - Elution: Elute atazanavir and the internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
- Dry-down and Reconstitution:



- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in a specific volume (e.g., 100 μL) of the mobile phase used for LC-MS/MS analysis.
- Vortex the reconstituted sample to ensure complete dissolution.
- LC-MS/MS Analysis:
 - Transfer the reconstituted sample to an autosampler vial.
 - Inject a suitable volume (e.g., 10 μL) into the LC-MS/MS system for analysis.
 - The chromatographic separation is typically achieved on a C18 analytical column.[4][5]

Quantitative Data Summary

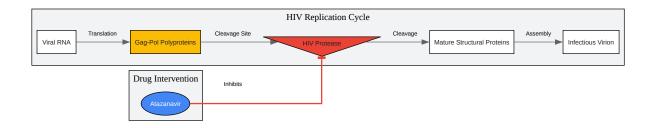
The following table summarizes typical performance characteristics of a solid-phase extraction method for atazanavir coupled with LC-MS/MS analysis.

Parameter	Typical Value	Reference
Linearity Range	10 - 6000 ng/mL	[4]
Lower Limit of Quantification (LLOQ)	10 ng/mL	[4]
Mean Relative Recovery	84.9%	[4]
Absolute Matrix Effect	93.2%	[4]
Inter-day Precision (%CV)	1.1 - 6.1%	[8]
Inter-day Accuracy	+0.3 to +2.3%	[8]

Visualizations

Atazanavir Mechanism of Action



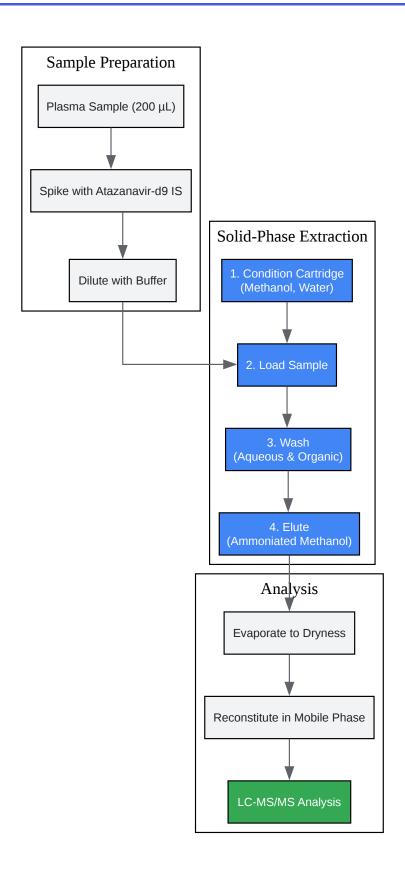


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Caption: Mechanism of action of Atazanavir in inhibiting HIV replication.

Solid-Phase Extraction Workflow





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